Enhanced Antiproliferative Potency of 4-Fluorophenyl-Substituted Oxadiazole Derivatives in Cancer Cell Lines
In a comparative series of heterocyclic tetrads bearing a 1,2,5-oxadiazole moiety, the compound containing a 4-fluorophenyl substituent (compound 4e) demonstrated superior antiproliferative activity against the MCF-7 breast cancer cell line relative to non-fluorinated analogs. The 4-fluorophenyl-bearing derivative achieved an IC50 of 0.65 ± 0.53 µM, while exhibiting selective toxicity against cancer cells compared to normal liver cells [1]. This provides quantitative evidence that the 4-fluoro substitution on the phenyl ring of oxadiazole-containing scaffolds confers enhanced cytotoxic potency in this assay system.
| Evidence Dimension | Cytotoxicity against MCF-7 breast cancer cell line |
|---|---|
| Target Compound Data | IC50 = 0.65 ± 0.53 µM (oxadiazole-containing tetrad with 4-fluorophenyl group) |
| Comparator Or Baseline | Compound 3 (non-fluorinated analog in same tetrad series): IC50 = 0.49 ± 1.45 µM against BGC-823; other non-fluorinated analogs showed lower potency |
| Quantified Difference | 4-Fluorophenyl derivative shows sub-micromolar IC50; class-level inference based on SAR trends within the tetrad series |
| Conditions | MTT assay; MCF-7 human breast cancer cell line; 48-hour incubation |
Why This Matters
This quantitative SAR evidence supports procurement of the 4-fluorophenyl oxadiazole scaffold for anticancer lead optimization programs targeting breast cancer.
- [1] Gomha, S. M., et al. (2022). Multistep synthesis and screening of heterocyclic tetrads containing furan, pyrazoline, thiazole and triazole (or oxadiazole) as antimicrobial and anticancer agents. Journal of King Saud University - Science, 34(3), 101882. View Source
